Imperialone
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Overview
Description
Imperialone is a steroidal alkaloid compound derived from the plant Fritillaria imperialis. It is known for its wide range of potential bioactivities, including anti-estrogenic, anti-inflammatory, antimicrobial, and chemotherapeutic properties . The molecular formula of this compound is C27H41NO3, and it has a molecular weight of 427.619 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imperialone can be synthesized through the microbial transformation of Imperialine, another steroidal alkaloid found in Fritillaria imperialis. The process involves incubating Imperialine with the fungus Cephalosporium aphidicola, which yields this compound along with another compound, Imperialidiene .
Industrial Production Methods: While the microbial transformation method is effective for laboratory-scale production, industrial production methods for this compound are still under research. The focus is on optimizing the yield and purity of the compound through advanced biotechnological processes.
Chemical Reactions Analysis
Types of Reactions: Imperialone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: The reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, altering its chemical properties and biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties.
Scientific Research Applications
Imperialone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor for synthesizing novel steroidal compounds with potential therapeutic applications.
Biology: Studies have shown that this compound exhibits significant antimicrobial and anti-inflammatory activities, making it a valuable compound for biological research.
Medicine: Due to its chemotherapeutic properties, this compound is being investigated for its potential use in cancer treatment.
Industry: this compound’s unique chemical properties make it a candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Imperialone involves its interaction with various molecular targets and pathways. It is known to exert its effects by:
Inhibiting cholinergic receptors: this compound has a potent cholinoblocking effect, which is useful in treating conditions related to excessive cholinergic activity.
Modulating inflammatory pathways: this compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Antimicrobial activity: this compound disrupts the cell membrane integrity of microbial cells, leading to their death.
Comparison with Similar Compounds
Imperialone is unique among steroidal alkaloids due to its specific bioactivities and chemical properties. Similar compounds include:
Imperialine: A precursor to this compound, known for its moderate anticholinergic and anticancer activities.
Imperialidiene: Another derivative of Imperialine, produced alongside this compound through microbial transformation.
This compound stands out due to its more potent cholinoblocking effect and longer duration of action compared to Imperialine .
Properties
IUPAC Name |
(1R,2S,6S,9S,10R,11R,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDAYMRWVVNXAO-GIYMPXGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23521-53-1 |
Source
|
Record name | Imperialone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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